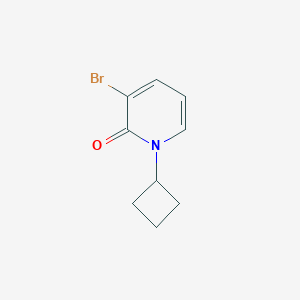

3-Bromo-1-cyclobutylpyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-cyclobutylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXOYAAVPKAQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Methodologies for the Chemical Synthesis of 3 Bromo 1 Cyclobutylpyridin 2 1h One

Retrosynthetic Analysis and Strategic Disconnections for the 3-Bromo-1-cyclobutylpyridin-2(1H)-one Core

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, this compound, into simpler, commercially available precursors. The primary strategic disconnections for this molecule involve cleaving the bonds formed during the final stages of its synthesis. Two principal disconnection points are immediately apparent: the nitrogen-cyclobutyl (N-C) bond and the carbon-bromine (C-Br) bond at the C3 position of the pyridinone ring.

Strategy A: Disconnection of the N-Cyclobutyl Bond This is one of the most intuitive approaches. The disconnection of the bond between the pyridinone nitrogen and the cyclobutyl ring suggests an N-alkylation reaction as the final key step. This retrosynthetic pathway leads to two precursor molecules: 3-bromopyridin-2(1H)-one and a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. This strategy isolates the challenges of ring bromination and N-alkylation into separate, sequential steps.

Strategy B: Disconnection of the C3-Bromo Bond Alternatively, cleaving the C-Br bond points to a late-stage regioselective bromination of a pre-formed N-substituted pyridinone. This approach identifies 1-cyclobutylpyridin-2(1H)-one as the immediate precursor. The synthesis of this intermediate would first involve the N-alkylation of pyridin-2(1H)-one with a cyclobutyl halide, followed by the critical bromination step. The success of this strategy hinges on achieving high regioselectivity for the C3 position over other possible sites (e.g., C5).

Strategy C: Disconnection of the Pyridinone Ring A more fundamental disconnection involves breaking the heterocyclic ring itself. This approach would build the substituted pyridinone core from acyclic precursors already containing the necessary functionalities or precursors to them. This pathway could involve cyclization or multicomponent reactions, potentially assembling the this compound framework in a more convergent manner.

These distinct strategies form the basis for the various synthetic methodologies developed for this class of compounds, each with its own set of advantages and challenges concerning reaction control, yield, and scalability.

Development and Optimization of Regioselective Bromination Protocols for Pyridin-2(1H)-one Derivatives

Achieving regioselective bromination at the C3 position of the pyridin-2(1H)-one scaffold is a critical step in many synthetic routes to the target molecule. The pyridinone ring possesses multiple sites susceptible to electrophilic attack, making control of regioselectivity paramount. The electronic nature of the pyridin-2(1H)-one system, which exists in tautomeric equilibrium with 2-hydroxypyridine (B17775), directs electrophiles preferentially to the 3- and 5-positions.

Various brominating agents and conditions have been explored to optimize for C3 selectivity. Common reagents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent, temperature, and catalyst can significantly influence the outcome, including the ratio of mono- to di-brominated products and the C3/C5 selectivity. For instance, reactions in polar aprotic solvents like dichloromethane (B109758) or chloroform (B151607) at controlled temperatures often favor the desired C3-monobromination. Kinetic studies on the bromination of 2-pyridone have shown that the reaction proceeds via the predominant pyridone tautomer in acidic to neutral conditions. researchgate.net

The presence of the N-substituent (the cyclobutyl group in this case) can also influence the reactivity and selectivity of the bromination reaction, though its electronic effect is generally less pronounced than that of substituents on the ring itself. Optimization often involves a careful screening of conditions to maximize the yield of the 3-bromo isomer while minimizing the formation of 5-bromo and 3,5-dibromo byproducts.

Table 1: Comparison of Bromination Conditions for Pyridin-2(1H)-one Derivatives

| Brominating Agent | Solvent | Temperature | Typical Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temp. | Good selectivity for monobromination, often favoring the 3-position. |

| Bromine (Br₂) | Acetic Acid | 0°C to Room Temp. | Effective, but can lead to over-bromination if stoichiometry is not carefully controlled. |

| Bromine (Br₂) | Dichloromethane | 0°C | Generally provides higher selectivity for the C3 position. |

| Oxalyl Bromide / Et₃N | CH₂Br₂ | 0°C | Used for regioselective bromination of related pyridine (B92270) N-oxides. researchgate.net |

N-Alkylation Strategies for Introducing the Cyclobutyl Moiety onto the Pyridin-2(1H)-one Nitrogen Atom

The introduction of the cyclobutyl group via N-alkylation is a cornerstone of the synthesis. However, the ambident nucleophilic nature of the pyridinone anion presents a significant challenge: the potential for competitive O-alkylation, leading to the formation of 2-cyclobutoxypyridine. nih.gov The ratio of N- to O-alkylation is highly dependent on a variety of factors, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent. sciforum.netresearchgate.net

To favor N-alkylation, classic conditions often involve the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The sodium counter-ion is known to preferentially associate with the oxygen atom, leaving the nitrogen atom more nucleophilic. sciforum.net Alternatively, phase-transfer catalysis or the use of potassium carbonate in a polar solvent like acetone (B3395972) or acetonitrile can also provide good yields of the N-alkylated product. researchgate.net Recent advancements have focused on developing milder and more regioselective methods. For example, copper-catalyzed metallaphotoredox platforms have been shown to be effective for coupling various N-nucleophiles with alkyl bromides, including strained cyclic systems like cyclobutyl bromide. princeton.edu Microwave-assisted one-pot syntheses have also been developed to improve efficiency and selectivity. sciforum.netmdpi.com

The choice of the cyclobutyl source is also critical. Cyclobutyl bromide is a common reagent, though its reactivity in Sₙ2 reactions can be sluggish compared to primary alkyl halides. princeton.edu More reactive electrophiles, such as cyclobutyl triflate or tosylate, may be employed to enhance the reaction rate.

Multicomponent Reaction Approaches Towards the this compound Framework

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient strategy for constructing complex molecules. researchgate.net An MCR approach to this compound could potentially assemble the core structure in a single, convergent step, significantly reducing the number of synthetic operations and purification steps.

While a specific MCR for the direct synthesis of this compound is not prominently documented, related strategies for building substituted pyridinone rings can be envisioned. Such a reaction could theoretically involve:

An amine source (cyclobutylamine).

A β-dicarbonyl compound or equivalent.

A C2-synthon, potentially containing a bromine atom or a precursor.

For example, a Hantzsch-type pyridine synthesis could be adapted, although this typically yields dihydropyridines that would require subsequent oxidation. More modern MCRs have been developed for creating highly substituted pyridones and related heterocycles, demonstrating the feasibility of this approach. rsc.org The challenge lies in identifying compatible starting materials that would tolerate the reaction conditions and assemble with the correct regiochemistry to yield the desired 3-bromo-1-cyclobutyl product.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics for this compound Preparation

Evaluating the different synthetic routes to this compound requires not only a comparison of chemical yields but also an assessment of their environmental impact using green chemistry metrics. nih.gov Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor). researchgate.netwiley-vch.de

Multicomponent Reaction (Hypothetical): An MCR approach would likely have the highest atom economy and the lowest step count. This convergence dramatically improves RME and reduces the E-Factor by minimizing solvent usage and purification steps. mdpi.com

Table 2: Conceptual Comparison of Green Metrics for Synthetic Routes

| Metric | Stepwise Route (e.g., Alkylation then Bromination) | Multicomponent Route (Hypothetical) | Advantage of MCR |

| Atom Economy (AE) | Moderate; depends on byproducts in each step (e.g., NaBr, succinimide). | High; most atoms from reactants are incorporated into the final product. | Maximizes material efficiency at a theoretical level. |

| Reaction Mass Efficiency (RME) | Lower; accounts for actual yields and excess reagents over multiple steps. nih.gov | Higher; fewer steps and potentially higher overall yield improve mass efficiency. wiley-vch.de | Better reflection of "real-world" efficiency. |

| Environmental Factor (E-Factor) | High; calculated as total waste (kg) per kg of product. Multiple steps generate more solvent and reagent waste. | Low; fewer workups and purification steps lead to significantly less waste. | Lower environmental impact. |

| Process Mass Intensity (PMI) | High; considers the total mass input (reagents, solvents) relative to the product mass. mdpi.comscientificupdate.com | Low; a convergent synthesis minimizes the total mass processed. | More sustainable for large-scale production. |

Mechanistic Elucidation of Key Synthetic Steps in the Formation of this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis and controlling selectivity.

Mechanism of Regioselective Bromination: The bromination of the 1-cyclobutylpyridin-2(1H)-one precursor is an electrophilic aromatic substitution reaction. The pyridinone ring is an electron-rich system. The carbonyl group at C2 and the nitrogen atom at position 1 strongly influence the electronic distribution. The lone pair on the nitrogen atom participates in resonance, increasing the electron density at the C3 and C5 positions, making them the most nucleophilic sites for electrophilic attack. The preference for C3 over C5 can be attributed to subtle electronic and steric effects of the N-cyclobutyl group. The reaction proceeds through a standard SₑAr mechanism involving the formation of a positively charged sigma complex (Wheland intermediate), followed by the loss of a proton to restore aromaticity.

Mechanism of N-Alkylation: The N-alkylation of 3-bromopyridin-2(1H)-one is a nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism. The process begins with the deprotonation of the N-H bond by a base (e.g., NaH, K₂CO₃) to form the pyridinone anion. This anion is an ambident nucleophile, with negative charge density on both the nitrogen and oxygen atoms. The subsequent reaction with an electrophile (e.g., cyclobutyl bromide) can occur at either site. The N- versus O-selectivity is a classic problem in heterocyclic chemistry. The Hard-Soft Acid-Base (HSAB) principle can be invoked for rationalization; the nitrogen atom is a softer nucleophilic center than the oxygen atom. In polar aprotic solvents, the harder oxygen atom is strongly solvated, and the cation (e.g., Na⁺) is often chelated by the solvent, leaving the softer nitrogen atom more available to attack the soft electrophilic carbon of the cyclobutyl halide, thus favoring N-alkylation. researchgate.net

Advanced Spectroscopic and Crystallographic Probing of the Molecular Architecture of 3 Bromo 1 Cyclobutylpyridin 2 1h One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. A complete analysis would involve 1D (¹H and ¹³C) and 2D NMR experiments to map out the molecular framework and understand its dynamic behavior.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) in Structural Elucidation

To confirm the structure of this compound, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the cyclobutyl and pyridinone rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom bearing hydrogen.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would connect the cyclobutyl ring to the nitrogen of the pyridinone ring and establish the connectivity of quaternary carbons, such as the carbonyl carbon and the bromine-substituted carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, providing critical insights into the molecule's preferred conformation, particularly the relative orientation of the cyclobutyl ring with respect to the pyridinone ring.

Without published spectra, no specific chemical shifts or correlations for this compound can be reported.

Dynamic NMR Studies of Ring Inversion and Restricted Rotation in this compound

The cyclobutyl group is known to undergo ring-puckering, and the bond connecting it to the pyridinone nitrogen may exhibit restricted rotation. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, would be used to investigate these conformational dynamics. Changes in the appearance of NMR signals with temperature could provide quantitative information on the energy barriers associated with these processes. However, no such studies have been documented for this compound.

Single-Crystal X-ray Diffraction Analysis for Precise Determination of the Solid-State Structure of this compound

Single-crystal X-ray diffraction provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases indicates that a crystal structure for this compound has not been determined or deposited.

Elucidation of Tautomeric Forms and Intermolecular Interactions in Crystalline this compound

The pyridin-2(1H)-one moiety can theoretically exist in a tautomeric hydroxy-pyridine form. X-ray diffraction analysis would unambiguously determine which tautomer (the keto or enol form) is present in the crystalline solid. It would also reveal key intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking between pyridinone rings. This information is currently unavailable.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

In the absence of traditional hydrogen bond donors, the analysis would focus on weaker C-H···O or C-H···Br interactions that dictate how the molecules pack into a crystal lattice. Understanding these packing motifs is essential for predicting material properties. Without crystallographic data, no discussion of the hydrogen bonding or crystal packing of this compound is possible.

Advanced Mass Spectrometry (MS/MS, HRMS) for Fragmentomic Analysis and Mechanistic Pathways of this compound

Advanced mass spectrometry techniques are used to determine the exact mass of a compound and to study its fragmentation patterns upon ionization.

HRMS (High-Resolution Mass Spectrometry) would confirm the elemental composition of this compound by providing a highly accurate mass measurement, which would match its chemical formula (C₉H₁₀BrNO).

MS/MS (Tandem Mass Spectrometry) would involve isolating the molecular ion and subjecting it to further fragmentation. Analyzing these fragments would help to piece together the molecular structure and propose mechanistic pathways for its decomposition. Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the cyclobutyl ring.

No experimental mass spectrometry data, either high or low resolution, has been published for this specific compound, precluding any detailed fragmentomic analysis.

Vibrational Spectroscopy (FT-IR and Raman) for Investigating Molecular Vibrations and Functional Group Environments in this compound.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. These methods provide detailed insights into the vibrational modes of the molecule, allowing for the identification of functional groups and the characterization of their chemical environments. The vibrational spectrum is dictated by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending, rocking, etc.), and the resulting spectrum is a plot of absorbance or transmittance versus wavenumber. In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed. The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. Due to different selection rules, FT-IR and Raman spectroscopy are often complementary. For a molecule like this compound, which lacks a center of symmetry, many vibrational modes are expected to be active in both FT-IR and Raman.

The key functional groups and structural motifs of this compound that would give rise to characteristic vibrational bands include:

The Pyridin-2-one Ring: This heterocyclic system is characterized by C=O (amide carbonyl), C=C, and C-N bonds. The C=O stretching vibration is typically a strong, prominent band in the IR spectrum, expected in the range of 1650-1690 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding. The aromatic C=C and C-N stretching vibrations of the ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the synchronous expansion and contraction of the ring, are often more prominent in the Raman spectrum and are anticipated near 1000 cm⁻¹.

The Cyclobutyl Group: This saturated aliphatic ring will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes of the CH₂ groups are expected in the 2850-2960 cm⁻¹ region. The scissoring (bending) vibrations of the CH₂ groups are typically found around 1450-1470 cm⁻¹.

The Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers, generally in the 500-650 cm⁻¹ range. This band can sometimes be weak in FT-IR but more easily observed in Raman spectra.

Below is an interactive table summarizing the expected characteristic vibrational frequencies for this compound based on typical group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Medium |

| C-H Stretch (Cyclobutyl, CH₂) | 2850-2960 | Strong | Strong |

| C=O Stretch (Amide I) | 1650-1690 | Strong, Sharp | Medium |

| C=C Stretch (Ring) | 1550-1610 | Medium-Strong | Strong |

| C-N Stretch (Ring) | 1400-1480 | Medium-Strong | Medium |

| CH₂ Bend/Scissor (Cyclobutyl) | 1450-1470 | Medium | Medium-Weak |

| Ring Breathing | 990-1050 | Weak | Strong |

| C-Br Stretch | 500-650 | Medium-Strong | Strong |

Note: This table represents expected values. Actual experimental values may vary depending on the physical state of the sample (solid, liquid, or solution) and intermolecular interactions.

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Characterization of Enantiomerically Pure this compound Derivatives.

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced, for instance, by substitution on the cyclobutyl ring or by creating a stereogenic axis, the resulting enantiomers could be characterized using chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These techniques measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD. It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. A VCD spectrum provides information about the stereochemistry of a molecule, as enantiomers will produce mirror-image VCD spectra. For a hypothetical chiral derivative of this compound, VCD would be a powerful tool for determining its absolute configuration. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized molecule can be unambiguously assigned. VCD bands corresponding to the C-H stretches of the chiral center and the coupled vibrations of the pyridinone and cyclobutyl rings would be particularly informative.

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. The pyridin-2-one chromophore in the molecule is expected to have π → π* and n → π* electronic transitions that would give rise to ECD signals (Cotton effects) in a chiral derivative. The sign and magnitude of these Cotton effects are directly related to the stereochemical environment of the chromophore. Similar to VCD, comparing the experimental ECD spectrum to theoretically calculated spectra is a reliable method for assigning the absolute configuration of enantiomerically pure derivatives.

For a hypothetical chiral derivative, such as one with a methyl group at the 2-position of the cyclobutyl ring, one would expect to observe specific chiroptical signals. The table below illustrates the type of data that would be obtained from such an analysis.

| Spectroscopic Technique | Expected Spectral Region | Type of Information Obtained |

| ECD | 200-400 nm | Sign of Cotton effects for π→π* and n→π* transitions, assignment of absolute configuration. |

| VCD | 4000-800 cm⁻¹ | Signs of VCD bands for specific vibrational modes (e.g., C-H, C=O stretches), conformational analysis, and assignment of absolute configuration. |

The combination of VCD and ECD provides a comprehensive and robust approach to the stereochemical characterization of chiral molecules. While VCD provides detailed information about the configuration of specific stereogenic centers and local conformation, ECD offers insight into the spatial arrangement around the principal chromophores. For any future synthesis of chiral derivatives of this compound, these chiroptical techniques would be indispensable for full structural elucidation.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 3 Bromo 1 Cyclobutylpyridin 2 1h One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Properties and Molecular Orbitals of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For the related compound, 3-bromo-2-hydroxypyridine (B31989) (a tautomer of 3-bromo-pyridin-2(1H)-one), DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been performed to optimize the molecular structure and analyze its electronic properties. nih.gov

The molecular geometry is the foundational piece of information derived from these calculations. The optimized structure reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. nih.gov This information is crucial for understanding its stability and spatial arrangement.

From the optimized geometry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be visualized and their energies calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov

For 3-bromo-2-hydroxypyridine, the HOMO is primarily localized on the pyridine (B92270) ring and the oxygen atom, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the ring system, suggesting that nucleophilic attack can occur at several positions. nih.gov The introduction of the N-cyclobutyl group in this compound is expected to have a modest electronic effect, primarily acting as a weak electron-donating group through induction, which would slightly raise the HOMO and LUMO energy levels but likely not alter their fundamental distribution across the pyridone ring.

Table 1: Calculated Electronic Properties of 3-Bromo-2-hydroxypyridine (Analog)

| Property | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Dipole Moment | Data not available in search results |

Data based on DFT/B3LYP/6-311++G(d,p) calculations on the tautomeric analog, 3-bromo-2-hydroxypyridine. nih.gov

Conformation Analysis of the Cyclobutyl and Pyridone Moieties in this compound via Molecular Mechanics and Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the cyclobutyl ring and its orientation relative to the pyridone ring. Molecular mechanics (MM) and molecular dynamics (MD) simulations are ideal for exploring the potential energy surface of such flexible molecules.

The cyclobutane (B1203170) ring itself is not planar and exists in a puckered conformation to relieve ring strain. acs.org The barrier to inversion between the two equivalent puckered conformations is low. When substituted, as in the title compound, the puckering may become asymmetric to minimize steric interactions between the substituent and the ring's protons. The N-cyclobutyl group attached to the pyridone nitrogen will have preferred rotational orientations (rotamers) around the N-C(cyclobutyl) bond.

In this compound, the pyridone ring is essentially planar. The key conformational questions involve:

The degree of puckering in the cyclobutyl ring.

The rotational barrier around the N-C(cyclobutyl) bond.

The orientation of the cyclobutyl ring with respect to the plane of the pyridone ring.

Molecular mechanics force fields, such as MM4, have been specifically parameterized to accurately model the structures and energies of amides and related compounds. researchgate.net Such a force field could be used to perform a systematic conformational search to identify the global and local energy minima for this compound. The results would likely show a preferred puckered conformation for the cyclobutyl ring and a specific torsional angle relative to the pyridone ring that minimizes steric hindrance.

Reactivity Descriptors (Fukui Functions, Electrostatic Potential Surfaces) for Predicting Reaction Sites of this compound

Reactivity descriptors derived from DFT calculations provide quantitative measures to predict the most likely sites for chemical reactions.

Electrostatic Potential Surfaces (ESP): The ESP map is a visual representation of the charge distribution on the molecule's surface. researchgate.netmdpi.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov For the analogous 3-bromo-2-hydroxypyridine, the ESP shows a significant negative potential around the oxygen atom, making it a prime site for protonation or interaction with electrophiles. nih.gov The area around the hydrogen of the hydroxyl group is positive. For the this compound tautomer, the most negative region would be concentrated around the carbonyl oxygen, marking it as a key site for electrophilic interaction. The bromine atom, due to the "σ-hole" phenomenon, can exhibit a region of positive electrostatic potential along the C-Br bond axis, making it a potential halogen bond donor. mdpi.com

Fukui Functions: Fukui functions (f(r)) provide a more quantitative prediction of reactivity at specific atomic sites. scm.comnih.gov The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). nih.gov A dual descriptor, which combines these two, can identify both types of sites simultaneously. scm.com

For 3-bromo-2-hydroxypyridine, Fukui function analysis has been performed to identify the reactive centers. nih.gov This analysis helps to quantify the reactivity of different atoms within the ring and the substituents. For this compound, one would expect the carbon atom at position 6 and the carbon at position 4 of the pyridone ring to be susceptible to nucleophilic attack, based on the electron-withdrawing nature of the carbonyl group and the inductive/resonance effects within the ring. The carbonyl oxygen would be the most likely site for electrophilic attack.

Table 2: Predicted Reactive Sites in this compound based on Analogues

| Type of Attack | Predicted Reactive Site(s) | Rationale |

|---|---|---|

| Nucleophilic | C4 and C6 positions of the pyridone ring | Electron deficiency induced by the carbonyl group and ring nitrogen. |

| Electrophilic | Carbonyl Oxygen (O) | High negative electrostatic potential and lone pair availability. |

| Halogen Bonding | Bromine (Br) | Potential for a positive σ-hole along the C-Br bond axis. |

Predictions are based on general principles and computational studies of analogous 3-halopyridone and 2-hydroxypyridine (B17775) systems. nih.govmdpi.com

Computational Modeling of Reaction Pathways and Transition States for Transformations Involving this compound

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states (TS) and the calculation of activation energies. arxiv.org For a molecule like this compound, several types of reactions could be modeled.

A key reaction for this class of compounds is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. A computational study of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting material (this compound and a chosen nucleophile) and the final product.

Transition State Search: Locating the transition state structure for the addition of the nucleophile to the ring (forming a Meisenheimer-like intermediate) and for the subsequent loss of the bromide ion. Algorithms like the Berny optimization can be used to find these saddle points on the potential energy surface. arxiv.org

IRC Calculations: Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the found transition state correctly connects the reactants and the intermediate/product.

Activation Energy Calculation: The difference in energy between the reactants and the transition state gives the activation barrier, which is related to the reaction rate.

Such modeling could predict the regioselectivity of nucleophilic attack (e.g., at C4 vs. C6) and how the N-cyclobutyl group sterically and electronically influences the reaction barrier. General computational exercises for modeling substitution reactions can provide a framework for this type of investigation. researchgate.net

Theoretical Insights into the Tautomeric Equilibrium of this compound

The title compound exists in a tautomeric equilibrium with 3-bromo-1-cyclobutyl-2-hydroxypyridine. The position of this equilibrium is a fundamental chemical property that can be investigated theoretically. Ab initio and DFT calculations are highly effective for determining the relative stabilities of tautomers. wayne.edu

Studies on the parent 2-hydroxypyridine/2-pyridone system have shown that while the pyridone form is favored in condensed phases, the two tautomers are very close in energy in the gas phase. wayne.eduresearchgate.netnih.gov High-level calculations, including corrections for electron correlation and zero-point vibrational energy, are often necessary to accurately predict the small energy differences. wayne.edunih.gov

For the 3-bromo substituted system, the electronic effect of the bromine atom will influence the equilibrium. A computational study would involve optimizing the geometries of both tautomers (the pyridone and the hydroxypyridine forms) and calculating their relative energies. The influence of the solvent can also be modeled using implicit solvent models (like PCM) or explicit solvent molecules.

Spectroscopic investigations on substituted 2-hydroxypyridines have shown that both the nature of the substituent and the solvent polarity play crucial roles in determining the dominant tautomeric form. researchgate.netsemanticscholar.org A theoretical study on this compound would likely predict that the pyridone tautomer is the more stable form, especially in polar solvents, consistent with the general behavior of 2-pyridone systems. The recent computational investigation of 3-bromo-2-hydroxypyridine focused exclusively on this tautomer, suggesting it is a stable and relevant species for theoretical analysis. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-2-hydroxypyridine |

| 3-bromo-pyridin-2(1H)-one |

| 2-hydroxypyridine |

| 2-pyridone |

| 3-bromo-1-cyclobutyl-2-hydroxypyridine |

| N-alkylpiperidine |

Advanced Chemical Reactivity and Transformations of 3 Bromo 1 Cyclobutylpyridin 2 1h One

Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C-3 position serves as a key handle for such transformations, enabling the introduction of a wide array of functional groups. Reactions such as the Suzuki, Sonogashira, Negishi, and Buchwald-Hartwig aminations are particularly relevant. rsc.org

These reactions typically involve a palladium catalyst that undergoes oxidative addition into the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. wikipedia.orglibretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Palladium-Catalyzed Functionalization of the Bromine Atom at the 3-Position

The bromine atom at the 3-position of the pyridone ring is readily susceptible to palladium-catalyzed functionalization due to the lability of the C(sp²)-Br bond. This allows for the construction of new C-C and C-N bonds, significantly diversifying the molecular structure.

Suzuki Coupling: This reaction involves the coupling of the bromo-pyridone with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl or aryl-heteroaryl structures. For a substrate like this compound, a Suzuki coupling could introduce various aryl or heteroaryl substituents at the 3-position.

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed, which couples the aryl halide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is co-catalyzed by palladium and copper(I) and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This transformation would yield 3-alkynyl-1-cyclobutylpyridin-2(1H)-ones, which are valuable intermediates for further synthesis. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds, in addition to C(sp²)-C(sp²) and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkyl, aryl, and vinyl groups at the 3-position of the pyridone ring. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a cornerstone method for synthesizing N-aryl compounds. libretexts.orgatlanchimpharma.com Applying this reaction to this compound would enable the introduction of a wide range of amino functionalities, which are prevalent in pharmaceutically active molecules.

Below is a representative table of conditions for these cross-coupling reactions based on analogous 3-bromopyridine systems.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane | 3-Aryl-1-cyclobutylpyridin-2(1H)-one |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | 3-Alkynyl-1-cyclobutylpyridin-2(1H)-one |

| Negishi | R-ZnX | Pd(PPh₃)₄ | - | THF, Dioxane | 3-Alkyl/Aryl-1-cyclobutylpyridin-2(1H)-one |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 3-(R¹R²N)-1-cyclobutylpyridin-2(1H)-one |

C-N Coupling Reactions Involving the Pyridone Nitrogen

While the pyridone nitrogen in this compound is already substituted, C-N coupling reactions are conceptually relevant for the synthesis of the parent scaffold itself or for related structures. For instance, the synthesis of N-aryl pyridones often relies on copper- or palladium-catalyzed Ullmann or Buchwald-Hartwig type couplings between a pyridone and an aryl halide. In the context of the title compound, the stability and electronic nature of the N-cyclobutyl bond are generally robust under the conditions used for C-3 functionalization.

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Pyridone Ring System of this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. irjms.com

In this compound, the pyridone ring is inherently electron-deficient due to the electronegativity of the nitrogen atom and the polarization of the carbonyl group. This electronic feature activates the ring towards nucleophilic attack. The bromine at C-3 is a potential leaving group, although positions 2 and 4 are generally more activated in pyridine-like systems. sci-hub.se However, strong nucleophiles can displace the bromine atom, particularly under harsh conditions (high temperature) or if the ring is further activated. The reactivity order for leaving groups in SNAr reactions often depends on the rate-determining step; if the nucleophilic attack is rate-limiting, fluoride is often the best leaving group, but if the departure of the leaving group is rate-limiting, iodide is the best. sci-hub.se For bromides, the reaction is feasible with a range of potent nucleophiles.

Potential nucleophiles for SNAr reactions on this scaffold include:

Alkoxides (e.g., NaOMe, NaOEt) to form 3-alkoxy derivatives.

Thiolates (e.g., NaSPh) to yield 3-thioether compounds.

Amines (e.g., piperidine, morpholine), although this often requires more forcing conditions compared to palladium-catalyzed methods. atlanchimpharma.com

The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's success.

| Nucleophile | Reagent Example | Typical Conditions | Product |

|---|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | MeOH, reflux | 1-Cyclobutyl-3-methoxypyridin-2(1H)-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | DMF, 100 °C | 1-Cyclobutyl-3-(phenylthio)pyridin-2(1H)-one |

| Amine | Piperidine | NMP, >150 °C or sealed tube | 1-Cyclobutyl-3-(piperidin-1-yl)pyridin-2(1H)-one |

Electrophilic Aromatic Substitution on the Pyridone Ring and its Regioselectivity

Electrophilic aromatic substitution (EAS) on pyridine (B92270) rings is generally difficult due to the electron-deficient nature of the heterocycle, which is caused by the electronegative nitrogen atom. youtube.com The nitrogen atom is also basic and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. organicchemistrytutor.com

Common EAS reactions and their expected outcomes are:

Nitration: Requires harsh conditions (e.g., fuming H₂SO₄/HNO₃) and would likely yield 3-Bromo-1-cyclobutyl-5-nitropyridin-2(1H)-one in low yields. masterorganicchemistry.comresearchgate.net

Halogenation: Bromination or chlorination would also require forcing conditions and would be expected to substitute at the C-5 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on highly deactivated pyridine rings. youtube.com

The regioselectivity is dictated by the stability of the cationic intermediate (the sigma complex or arenium ion). Attack at C-5 avoids placing a positive charge on the carbon atom adjacent to the electron-withdrawing carbonyl group, making it the most likely site for substitution. youtube.com

Functionalization of the Cyclobutyl Ring and its Influence on the Pyridone Core of this compound

The cyclobutyl ring, while generally stable, can undergo functionalization, typically through radical-based or C-H activation pathways. researchgate.net Direct functionalization of the cyclobutyl ring without affecting the pyridone core is challenging and would require specific methodologies designed for C(sp³)-H activation. nih.govnih.gov

Recent advances in palladium-catalyzed C-H functionalization could potentially enable the introduction of aryl or other groups onto the cyclobutyl ring. nih.govnih.gov Such reactions often require a directing group to achieve regioselectivity. In the absence of a directing functionality tethered to the cyclobutyl ring itself, achieving selective functionalization would be difficult, likely resulting in a mixture of products.

The cyclobutyl group itself influences the pyridone core primarily through steric and electronic effects. Electronically, it acts as a weak electron-donating group. Sterically, it can influence the conformation of molecules derived from the pyridone, which may have implications in medicinal chemistry applications. Its primary role, however, is often as a metabolically stable, rigid scaffold or as a bioisostere for other groups. researchgate.net

Reductive Debromination and Hydrogenation Studies on this compound

Reductive debromination of this compound would result in the formation of 1-cyclobutylpyridin-2(1H)-one. This transformation can be achieved through several methods:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas is a common method for hydrodehalogenation. A base, such as triethylamine or potassium carbonate, is often added to neutralize the HBr formed during the reaction.

Metal-Mediated Reduction: Active metals like zinc in acetic acid can also effect the reduction of the C-Br bond.

Hydride Reagents: While less common for this specific transformation, certain hydride reagents might achieve debromination, though they could also potentially reduce the carbonyl group of the pyridone. nih.gov

Hydrogenation of the pyridone ring itself is also possible but typically requires more forcing conditions, such as high pressure and temperature, or more active catalysts like rhodium or ruthenium. Under such conditions, the aromaticity of the ring is lost, leading to the formation of a substituted piperidinone derivative. Selective debromination without reducing the ring is generally achievable under milder hydrogenation conditions.

Exploration of Photochemical and Electrochemical Reactivity of this compound

Direct experimental studies on the photochemical and electrochemical reactivity of this compound are not extensively documented in publicly available scientific literature. However, the reactivity of this molecule can be inferred by examining the known transformations of its core functional groups: the 3-bromopyridin-2-one system. The presence of a carbon-bromine bond and the conjugated pyridinone ring suggests that the compound is susceptible to both photochemical and electrochemical manipulations.

Photochemical Reactivity

The photochemical behavior of this compound is anticipated to be governed by the electronic properties of the pyridinone ring and the inherent reactivity of the C-Br bond upon photoexcitation. Generally, irradiation of bromo-aromatic compounds can lead to homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This intermediate can then participate in a variety of subsequent reactions.

In the context of pyridinone systems, photochemical transformations can also involve the pi-system of the ring itself. For instance, photochemical methods have been developed for the functionalization of pyridines, often proceeding through radical intermediates. nih.govacs.org These reactions can be initiated by single-electron transfer (SET) processes, sometimes facilitated by photosensitizers or through the formation of electron donor-acceptor (EDA) complexes. nih.gov While direct C-H functionalization is a common outcome, the presence of the weaker C-Br bond in this compound suggests that reactions involving this bond would be more favorable.

Potential photochemical transformations could include:

Homolytic Cleavage: UV irradiation could induce the homolysis of the C-Br bond to form a pyridinonyl radical. In the presence of a suitable hydrogen donor, this could lead to the formation of 1-cyclobutylpyridin-2(1H)-one.

Photo-induced Substitution: The aryl radical generated from C-Br cleavage could be trapped by various radical acceptors or participate in substitution reactions.

Ring Isomerization: As observed with some pyridine derivatives, photochemical valence isomerization could be a possible, though likely less favored, reaction pathway. acs.org

A summary of potential photochemical reactions based on analogous systems is presented below.

| Reaction Type | Reagents and Conditions | Expected Product |

| Photoreduction (Dehalogenation) | UV irradiation, H-donor solvent (e.g., isopropanol) | 1-cyclobutylpyridin-2(1H)-one |

| Photo-induced Arylation | UV irradiation, arene | 3-Aryl-1-cyclobutylpyridin-2(1H)-one |

Electrochemical Reactivity

The electrochemical behavior of this compound is expected to be characterized by the reductive cleavage of the carbon-bromine bond. The electrochemical reduction of halopyridines is a known process, often catalyzed by transition metal complexes. pleiades.online The reduction potential for the C-Br bond is generally lower than that of the corresponding C-Cl or C-H bonds, making selective electrochemical dehalogenation a feasible transformation.

The process would likely involve a two-electron reduction mechanism, leading to the formation of a pyridinone anion and a bromide ion. The pyridinone anion can then be protonated by a proton source in the electrolyte to yield the debrominated product, 1-cyclobutylpyridin-2(1H)-one.

Controlled potential electrolysis is a common technique used to study and perform such reactions. nih.gov The specific potential at which the reduction occurs would be influenced by the solvent, the electrode material, and the presence of any catalysts.

Potential electrochemical transformations could include:

Electrochemical Debromination: Reduction at a cathode in a suitable electrolyte would lead to the selective removal of the bromine atom.

Electrocatalytic Cross-Coupling: In the presence of a suitable catalyst (e.g., a nickel complex) and another electrophile, it might be possible to achieve cross-coupling reactions at the 3-position. pleiades.online

A summary of potential electrochemical reactions is presented in the following table.

| Reaction Type | Method | Reagents and Conditions | Expected Product |

| Electrochemical Reduction | Controlled Potential Electrolysis | Protic solvent, supporting electrolyte | 1-cyclobutylpyridin-2(1H)-one |

| Electrocatalytic Homocoupling | Catalytic Electrochemical Reduction | Ni(0) complex catalyst | 1,1'-Dicyclobutyl-[3,3'-bipyridine]-2,2'(1H,1'H)-dione |

It is important to reiterate that the reactions described above are based on the known chemistry of similar compounds and have not been experimentally verified for this compound itself. Further research would be necessary to fully explore the photochemical and electrochemical reactivity of this specific molecule.

Utilization of 3 Bromo 1 Cyclobutylpyridin 2 1h One As a Key Building Block in Complex Chemical Synthesis

Role of 3-Bromo-1-cyclobutylpyridin-2(1H)-one in the Convergent Synthesis of Polycyclic N-Heterocycles

The synthesis of polycyclic nitrogen-containing heterocycles is a central theme in medicinal chemistry and materials science, as these structures are cores to numerous bioactive natural products and functional materials. This compound is an ideal precursor for the convergent synthesis of such systems, where pre-functionalized fragments are combined in the later stages of a synthetic route.

The pyridone core can act as a platform for annulation reactions, where new rings are fused onto the existing structure. For instance, multicomponent reactions involving the pyridone scaffold are a powerful strategy for building molecular complexity in a single step. A well-documented approach is the synthesis of pyrano[3,2-c]pyridone derivatives from 4-hydroxypyridin-2(1H)-one, aldehydes, and malononitrile. nih.gov This strategy could be adapted to derivatives of this compound to construct fused polycyclic systems.

Furthermore, the bromine atom at the C3 position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of other heterocyclic systems. libretexts.orgnobelprize.org A synthetic strategy might involve the coupling of the bromo-pyridone with a boronic acid derivative of another heterocycle (a Suzuki coupling), followed by an intramolecular cyclization to forge the final polycyclic framework. libretexts.orgacs.org This convergent approach allows for the rapid assembly of complex scaffolds that would be difficult to access through linear synthesis. Examples of polycyclic systems synthesized from pyridine (B92270) precursors include imidazo[1,5-a]pyridines and various fused furo- and thieno-pyridine derivatives. rsc.orgelsevierpure.comresearchgate.net

Table 1: Potential Cyclization Reactions for Polycyclic N-Heterocycle Synthesis This table is illustrative of reaction types applicable to the 3-bromo-2-pyridone scaffold based on established pyridone chemistry.

| Reaction Type | Reactant Partner(s) | Resulting Fused Ring | Potential Product Scaffold |

|---|---|---|---|

| Domino Reaction | Aldehyde, Malononitrile | Pyran | Pyrano[3,2-c]pyridone |

| Intramolecular Heck Reaction | A tethered alkene (introduced via Suzuki coupling at C3) | Carbocycle or Heterocycle | Fused tricyclic pyridone |

| Vilsmeier-Haack Annulation | Dimethylformamide (DMF), POCl₃ | Imidazole | Imidazo[1,2-a]pyridine derivative |

| Smiles Rearrangement/Cyclization | o-cyanoarylthio-butyronitrile | Thieno-pyridine | Thieno[2,3-b]pyridine derivative |

Scaffold Diversity Generation via Post-Synthetic Modification of this compound Derivatives

In drug discovery, the ability to generate libraries of structurally related compounds for biological screening is paramount. "Scaffold diversity generation" refers to the strategy of using a common intermediate and applying a variety of reactions to create a diverse set of final products. This compound is exceptionally well-suited for this purpose, with the bromine atom acting as a versatile anchor point for post-synthetic modification. fu-berlin.de

Palladium-catalyzed cross-coupling reactions are the primary tools for achieving this diversification. nobelprize.orgnih.gov By varying the coupling partner, a vast chemical space can be explored from a single starting material. This approach has been successfully used on bromo-naphthalene scaffolds to generate diverse libraries for biological screening. nih.gov

Key diversification reactions include:

Suzuki-Miyaura Coupling: Reacting with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. libretexts.org

Heck Coupling: Reacting with alkenes to append unsaturated side chains.

Sonogashira Coupling: Reacting with terminal alkynes to install alkynyl groups, which can be further functionalized.

Buchwald-Hartwig Amination: Reacting with amines to introduce a range of substituted amino groups.

Stille Coupling: Using organostannanes as coupling partners to form new carbon-carbon bonds. libretexts.org

This strategy, often termed diversity-oriented synthesis, allows for the systematic modification of the pyridone core to probe structure-activity relationships (SAR). nih.gov

Table 2: Diversification of the this compound Scaffold

| Cross-Coupling Reaction | Coupling Partner | Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Vinyl | 3-Aryl-1-cyclobutylpyridin-2(1H)-ones |

| Sonogashira | R-C≡CH | Alkynyl | 3-Alkynyl-1-cyclobutylpyridin-2(1H)-ones |

| Buchwald-Hartwig | R¹R²NH | Amino | 3-(Dialkylamino)-1-cyclobutylpyridin-2(1H)-ones |

| Heck | H₂C=CHR | Alkenyl | 3-Alkenyl-1-cyclobutylpyridin-2(1H)-ones |

| Stille | R-Sn(Bu)₃ | Alkyl, Aryl, Vinyl | 3-Substituted-1-cyclobutylpyridin-2(1H)-ones |

Preparation of Advanced Intermediates for Natural Product Synthesis or Bioactive Analogues from this compound

The 2-pyridone motif is considered a "privileged structure" in medicinal chemistry, as it is found in a multitude of natural products and synthetic drugs exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgrsc.org Consequently, this compound serves as an excellent starting point for the synthesis of advanced intermediates destined to become bioactive analogues or key fragments of natural products.

For example, multicomponent reactions starting from pyridone derivatives have been used to synthesize libraries of compounds with potent anticancer activity. nih.govnih.gov The synthesis of pyrano[3,2-c]quinolones, which were evaluated for cytotoxicity against HeLa and MCF-7 cancer cell lines, highlights this approach. nih.gov Similarly, various pyridone-based compounds have been developed as agonists for cannabinoid receptors, demonstrating the therapeutic potential of this scaffold. nih.gov

The synthesis of such analogues often involves an initial cross-coupling reaction using the bromine handle on this compound to install a key side chain, followed by further functionalization or cyclization steps to complete the target molecule. The N-cyclobutyl group can also play a role in modulating the pharmacokinetic properties of the final compound, such as its lipophilicity and metabolic stability.

Table 3: Examples of Bioactive Scaffolds Derived from Pyridone Precursors

| Bioactive Scaffold | Synthetic Approach | Target/Activity |

|---|---|---|

| Pyrano[3,2-c]pyridones | Three-component reaction | Anticancer (Cytotoxic) |

| N-Aryl Pyridones | Amide cyclization | Cannabinoid Receptor (CB2R) Agonist |

| 3-Cyanopyridines | Cyclocondensation | Antitumor (HEPG2 cell line) |

| 4(1H)-Pyridinone Hybrids | Side-chain modification | Antimalarial |

Derivatization to Ligands for Transition Metal Catalysis or Organocatalysis

The 2-pyridone structure is not only a building block but can also be an active participant in catalysis. Upon deprotonation, the resulting 2-pyridonate anion is a versatile N,O-bidentate ligand capable of coordinating with a variety of transition metals. rsc.orgrsc.orgresearchgate.net This has led to the development of numerous pyridonate-based metal complexes used in catalysis. The 2-pyridonate ligand platform is highly tunable and has been successfully employed in catalysts for reactions such as hydroboration and alkyne dimerization. rsc.org The 3-bromo substituent on the target compound can be replaced via coupling reactions with other donor groups (e.g., phosphines) to create multidentate ligands with tailored electronic and steric properties.

Beyond coordination chemistry, the 2-pyridone scaffold itself can function as an organocatalyst. Studies have shown that 6-halo-2-pyridones are effective bifunctional Brønsted acid/base catalysts for reactions like ester aminolysis. rsc.org The catalyst operates through a dual-activation mechanism, using the ring nitrogen as a Brønsted base to activate an amine and the N-H proton as a Brønsted acid (via hydrogen bonding with the ester carbonyl) to activate the ester. This compound, lacking the N-H proton, could not act in this specific bifunctional manner but its derivatives could be designed for other organocatalytic applications. For example, chiral pyridines have been developed as highly effective organocatalysts in a range of asymmetric transformations. nih.gov

Incorporation into Supramolecular Assemblies or Materials Science Architectures

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The 2-pyridone unit is a classic building block in this field due to its ability to form highly stable and predictable hydrogen-bonded dimers. wikipedia.org This self-assembly motif can be exploited to construct larger architectures.

Starting with this compound, the bromo group can be converted into other functional groups capable of directing assembly. For example, conversion to a pyridyl group via Suzuki coupling would create a molecule with multiple coordination sites for metal-organic framework (MOF) construction or the formation of discrete metallacycles. Conversion to a carboxylic acid or an amino group would introduce additional hydrogen bonding sites, enabling the formation of more complex hydrogen-bonded networks, such as chains or sheets. rsc.org The pyridine motif is a known director of self-assembly and anion binding in macrocyclic systems. rsc.org

In materials science, pyridine-type ligands are used to construct molecular assemblies on surfaces. acs.org These layer-by-layer deposition techniques allow for the creation of functional materials with precise control over their properties. Derivatives of this compound could be designed to self-assemble on surfaces, leading to new materials for applications in electronics, sensing, or electrochromics. acs.org

Future Research Directions and Uncharted Territories for 3 Bromo 1 Cyclobutylpyridin 2 1h One

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity of 3-Bromo-1-cyclobutylpyridin-2(1H)-one

The bromine atom at the 3-position of the pyridinone ring is a key functional group that can be exploited for a variety of chemical transformations, particularly cross-coupling reactions. Future research should focus on exploring a range of modern catalytic systems to enhance the reactivity and selectivity of these transformations.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the general principles of palladium catalysis are well-established, their specific application to this compound remains to be investigated. Mechanistic studies on the amination of aryl bromides catalyzed by palladium complexes with chelating phosphine ligands like BINAP and DPPF have shown that the nature of the ligand plays a crucial role in the reaction outcome. Future studies could explore a library of ligands to optimize reaction conditions for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.

Beyond palladium, copper-catalyzed reactions represent another important area for exploration. Copper catalysis is known to be effective in a variety of coupling reactions and can offer different reactivity and selectivity profiles compared to palladium. Investigating the utility of copper catalysts for the functionalization of the C-Br bond in this compound could lead to the development of novel and efficient synthetic methodologies.

Furthermore, the field of photoredox catalysis offers exciting possibilities for activating the C-Br bond under mild conditions using visible light. This approach could provide access to reactive intermediates that are not easily accessible through traditional thermal methods, potentially leading to new and unexpected transformations of this compound.

A systematic investigation of these catalytic systems would not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the factors that govern reactivity and selectivity in the functionalization of N-substituted 3-bromopyridin-2-ones.

Table 1: Proposed Catalytic Systems for Future Investigation

| Catalytic System | Target Reaction | Potential Advantages |

|---|---|---|

| Palladium(0) with Buchwald-type ligands | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | High efficiency, broad substrate scope, well-understood mechanisms. |

| Copper(I) with phenanthroline-based ligands | Ullmann coupling, C-N and C-O bond formation | Lower cost compared to palladium, unique reactivity. |

| Iridium or Ruthenium-based photoredox catalysts | Radical-mediated C-C and C-X bond formation | Mild reaction conditions, access to novel reaction pathways. |

| Nickel(0) with N-heterocyclic carbene (NHC) ligands | Cross-coupling with organometallic reagents | Cost-effective, potential for unique selectivity. |

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from traditional batch processes to continuous flow and automated platforms is a rapidly growing area of chemical research. These technologies offer numerous advantages, including improved safety, enhanced reaction control, and the potential for high-throughput screening and optimization.

Future research should explore the integration of this compound into such advanced synthesis platforms. The development of a continuous flow synthesis of 2-substituted azetines and 3-substituted azetidines from a common precursor highlights the potential of flow chemistry for the preparation of complex heterocyclic molecules. A similar approach could be envisioned for the synthesis and derivatization of this compound. For instance, a flow reactor could be designed to perform a key cross-coupling reaction in a continuous manner, allowing for the rapid production of a library of derivatives for biological screening.

Automated synthesis platforms, which combine robotics with sophisticated software, could also be employed to accelerate the discovery of new reactions and the optimization of existing ones. These platforms can perform a large number of experiments in parallel, systematically varying reaction parameters such as catalyst, ligand, solvent, and temperature. By applying this technology to this compound, researchers could quickly identify optimal conditions for a wide range of transformations.

The data generated from these high-throughput experiments could also be used to build predictive models of reactivity, further accelerating the discovery process. The successful integration of this compound into flow and automated systems would not only streamline its synthesis and derivatization but also serve as a model for the development of advanced manufacturing processes for other valuable heterocyclic compounds.

Advanced Mechanistic Studies on Less-Explored Transformations of this compound

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. While the general mechanisms of many common transformations are well-understood, the specific details can vary significantly depending on the substrate and reaction conditions.

For this compound, there is a clear need for advanced mechanistic studies on its potential transformations. For example, while palladium-catalyzed amination of aryl halides has been extensively studied, the specific mechanistic details for a substrate like this compound are unknown. uwindsor.casemanticscholar.org Studies could focus on identifying the active catalytic species, determining the rate-limiting step, and understanding the factors that control selectivity. Techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) and kinetic analysis could provide valuable insights.

Furthermore, computational chemistry could be a powerful tool for elucidating reaction mechanisms at the molecular level. Density Functional Theory (DFT) calculations, for instance, could be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. Such studies could help to explain experimental observations and guide the design of more efficient catalysts and reaction conditions.

Beyond cross-coupling reactions, there are many other less-explored transformations of this compound that warrant mechanistic investigation. These could include electrophilic and nucleophilic aromatic substitution reactions, as well as transformations involving the cyclobutyl group. A deeper understanding of the fundamental reactivity of this molecule will be essential for unlocking its full synthetic potential.

Development of Sustainable and Environmentally Benign Synthetic Routes for this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods. These principles emphasize the use of renewable feedstocks, the reduction of waste, and the avoidance of hazardous substances. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes.

One key area of focus should be the development of catalyst- and solvent-free reaction conditions. For example, thermal multicomponent domino reactions have been shown to be an efficient and eco-friendly method for the synthesis of 2-pyridone derivatives. wordpress.com Exploring similar approaches for the synthesis of this compound could significantly reduce the environmental impact of its production. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy consumption, and its application to this system should be investigated. nih.gov

The choice of solvent is another important consideration in green chemistry. Traditional organic solvents are often volatile and toxic, and their use should be minimized or replaced with more environmentally friendly alternatives. The use of ionic liquids as recyclable catalysts and solvents for pyridine (B92270) synthesis is a promising area of research. benthamscience.com Other green solvents, such as water or supercritical fluids, could also be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.